4-Bromo-3-fluoro-2-(piperidin-1-YL)pyridine 4-Bromo-3-fluoro-2-(piperidin-1-YL)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13585431
InChI: InChI=1S/C10H12BrFN2/c11-8-4-5-13-10(9(8)12)14-6-2-1-3-7-14/h4-5H,1-3,6-7H2
SMILES: C1CCN(CC1)C2=NC=CC(=C2F)Br
Molecular Formula: C10H12BrFN2
Molecular Weight: 259.12 g/mol

4-Bromo-3-fluoro-2-(piperidin-1-YL)pyridine

CAS No.:

Cat. No.: VC13585431

Molecular Formula: C10H12BrFN2

Molecular Weight: 259.12 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3-fluoro-2-(piperidin-1-YL)pyridine -

Specification

Molecular Formula C10H12BrFN2
Molecular Weight 259.12 g/mol
IUPAC Name 4-bromo-3-fluoro-2-piperidin-1-ylpyridine
Standard InChI InChI=1S/C10H12BrFN2/c11-8-4-5-13-10(9(8)12)14-6-2-1-3-7-14/h4-5H,1-3,6-7H2
Standard InChI Key PHLZOBZVAAHMTG-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=NC=CC(=C2F)Br
Canonical SMILES C1CCN(CC1)C2=NC=CC(=C2F)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s pyridine core is functionalized with three distinct substituents:

  • Bromine (Br) at position 4: Enhances electrophilic reactivity and participates in cross-coupling reactions .

  • Fluorine (F) at position 3: Contributes to metabolic stability and influences electronic properties .

  • Piperidine at position 2: Introduces conformational flexibility and modulates interactions with biological targets .

The stereoelectronic effects of these groups are critical to its reactivity and binding affinity.

Physicochemical Profile

PropertyValueSource
Molecular FormulaC₁₀H₁₂BrFN₂
Molecular Weight (g/mol)259.12
Boiling PointNot reported-
Density1.8±0.1 g/cm³ (estimated)
LogP (Partition Coefficient)2.43 (calculated)
Solubility0.128 mg/mL in water

The compound’s moderate lipophilicity (LogP ≈ 2.43) suggests favorable membrane permeability, while its limited aqueous solubility necessitates formulation optimization for biological studies .

Synthesis and Chemical Reactivity

Synthetic Routes

Synthesis typically involves multi-step sequences:

  • Bromination: Fluoropyridine precursors undergo regioselective bromination using N-bromosuccinimide (NBS) or Br₂/FeBr₃ .

  • Piperidine Introduction: Nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Pd-mediated) installs the piperidine moiety .

Example Protocol :

  • Step 1: 3-Fluoropyridine is brominated at 80°C using Br₂/FeBr₃ to yield 4-bromo-3-fluoropyridine.

  • Step 2: Piperidine is introduced via SNAr in dimethylformamide (DMF) with K₂CO₃ as base, achieving ~43% yield .

Key Reaction Conditions

  • Catalysts: Pd(PPh₃)₄ or Buchwald-Hartwig ligands for coupling reactions .

  • Solvents: Polar aprotic solvents (DMF, DMSO) enhance reaction rates .

  • Temperature: 80–100°C for SNAr; 120°C for Pd-mediated couplings .

Biological Activity and Mechanisms

Enzyme Modulation

The compound inhibits cytochrome P450 enzymes (CYP1A2) and interacts with serine/threonine kinases (e.g., B-Raf), disrupting MAPK/ERK signaling pathways . This dual activity underpins its potential in cancer therapy, where it induces apoptosis in vitro .

Pharmacological Data

ParameterValueSource
IC₅₀ (CYP1A2)0.85 µM
Anticancer Activity (PC-3)IC₅₀ = 12.3 µM
BBB PermeabilityHigh (predicted)

Case Studies

  • In Vitro Cytotoxicity: Demonstrated 60% inhibition of MCF-7 breast cancer cells at 10 µM .

  • Neuroprotective Effects: Modulated oxidative stress pathways in neuronal models, reducing reactive oxygen species (ROS) by 40%.

Comparative Analysis with Structural Analogues

Analogues and Activity Trends

CompoundMolecular WeightKey ModificationBiological Activity
4-Bromo-3-fluoro-2-(piperidin-1-yl)pyridine259.12-CYP1A2 inhibition, Anticancer
4-Bromo-3-(4,4-difluoropiperidin-1-yl)pyridine277.11DifluoropiperidineEnhanced metabolic stability
5-Bromo-3-fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine327.12Trifluoromethyl groupImproved kinase selectivity

The trifluoromethyl analogue exhibits 5-fold higher selectivity for B-Raf over CYP1A2, highlighting the impact of substituent electronegativity.

Future Directions and Challenges

Synthesis Optimization

  • Yield Improvement: Transitioning to continuous-flow reactors could enhance yields beyond 50% .

  • Green Chemistry: Exploring biocatalytic routes to reduce Pd catalyst usage.

Therapeutic Exploration

  • Neurodegenerative Diseases: Targeting tau protein aggregation in Alzheimer’s models.

  • Antimicrobial Applications: Preliminary data suggest activity against Gram-positive bacteria (MIC = 8 µg/mL) .

Computational Modeling

Molecular dynamics simulations predict stable binding to B-Raf’s ATP pocket (ΔG = -9.2 kcal/mol) , guiding rational design of next-gen inhibitors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator